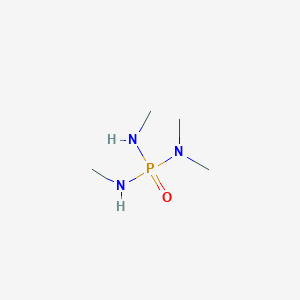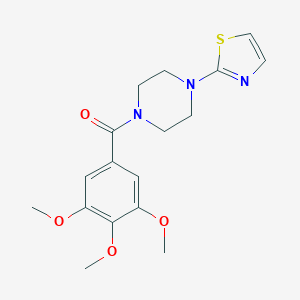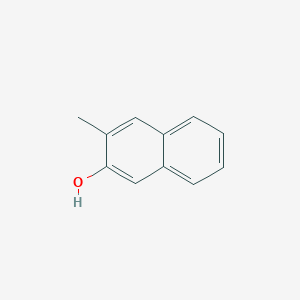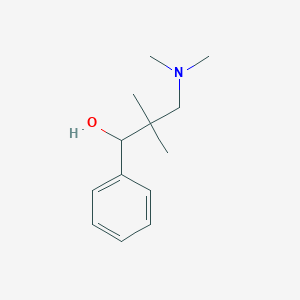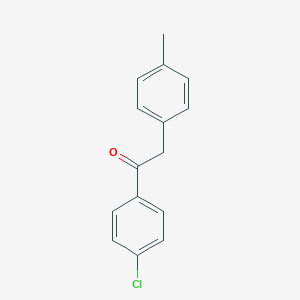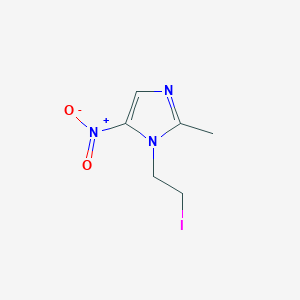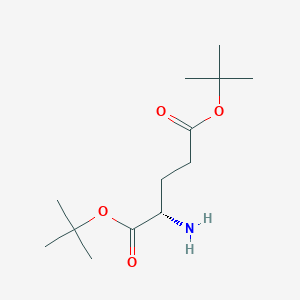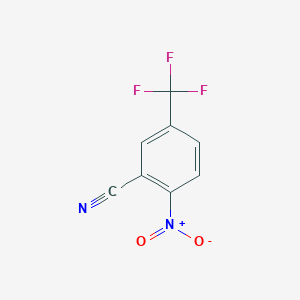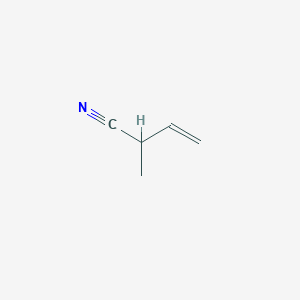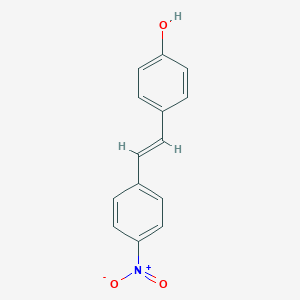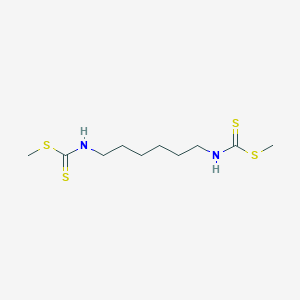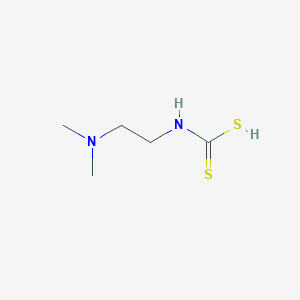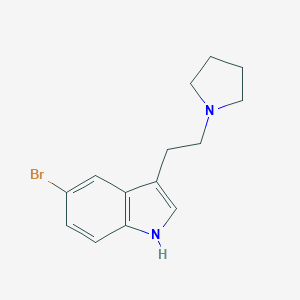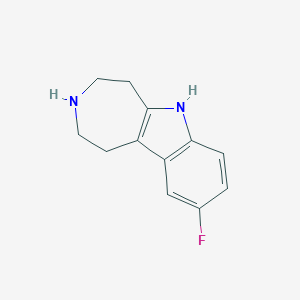
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a fluorine atom and a hexahydroazepine ring system. The purpose of
Wissenschaftliche Forschungsanwendungen
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.
Wirkmechanismus
The mechanism of action of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell cycle progression.
Biochemische Und Physiologische Effekte
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro-. One of the most promising directions is the development of novel anticancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual clinical application.
Conclusion:
In conclusion, Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an attractive option for researchers, and its potential applications in the treatment of various diseases make it a compound of significant interest. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde and an amine in the presence of a Lewis acid catalyst to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to form the final product.
Eigenschaften
CAS-Nummer |
15918-85-1 |
|---|---|
Produktname |
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO- |
Molekularformel |
C12H13FN2 |
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 |
InChI-Schlüssel |
PAOLJJUVRCDQAE-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Kanonische SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Andere CAS-Nummern |
15918-85-1 |
Synonyme |
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



